2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide
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Overview
Description
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Indoloquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indoloquinoxaline scaffold.
Introduction of Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Final Compound: The final step involves the condensation of the chloroindoloquinoxaline with the ethylphenyl derivative under suitable conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of substituted indoloquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can inhibit specific enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetamide
- 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine
- Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Uniqueness
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide is unique due to the presence of the chloro and ethylphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
116990-04-6 |
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Molecular Formula |
C26H22ClN5O |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H22ClN5O/c1-3-17-8-10-18(11-9-17)16(2)30-31-24(33)15-32-23-13-12-19(27)14-20(23)25-26(32)29-22-7-5-4-6-21(22)28-25/h4-14H,3,15H2,1-2H3,(H,31,33)/b30-16+ |
InChI Key |
HPGGGDQUCVURNB-OKCVXOCRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
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